Product packaging for Ethyl oxo(pyridin-2-ylamino)acetate(Cat. No.:CAS No. 41374-72-5)

Ethyl oxo(pyridin-2-ylamino)acetate

Cat. No.: B601685
CAS No.: 41374-72-5
M. Wt: 194.19
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl oxo(pyridin-2-ylamino)acetate (CAS 41374-72-5) is a significant chemical intermediate and reference standard in pharmaceutical research and development. With a molecular formula of C9H10N2O3 and a molecular weight of 194.19 g/mol, this compound features a pyridine ring linked to an alpha-keto ester functional group through an amide bond . Its primary research application is as a key synthetic intermediate and a critical impurity standard in the production and quality control of the anticoagulant medication Edoxaban, where precise monitoring is essential . The core structure is synthesized via a condensation reaction, typically between 2-aminopyridine and an ethyl oxalate derivative, such as ethyl oxalyl chloride or diethyl oxalate . The pyridine ring acts as a hydrogen bond acceptor, while the adjacent amide and keto groups create a multifunctional scaffold that is valuable for further chemical modifications and interactions with biological targets . This product is intended for research purposes only and is not approved for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O3 B601685 Ethyl oxo(pyridin-2-ylamino)acetate CAS No. 41374-72-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-oxo-2-(pyridin-2-ylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-2-14-9(13)8(12)11-7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZGUHLYCAATGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl Oxo Pyridin 2 Ylamino Acetate

Condensation Reactions for Formation of the Core Structure

The synthesis of ethyl oxo(pyridin-2-ylamino)acetate is predominantly achieved through condensation reactions that form the central amide bond.

A primary and direct method for synthesizing this compound involves the reaction of 2-aminopyridine (B139424) with a derivative of ethyl oxoacetate, such as ethyl oxalyl chloride or diethyl oxalate.

One common approach is the acylation of 2-aminopyridine using ethyl oxalyl chloride. This reaction involves the nucleophilic attack of the amino group of 2-aminopyridine on the electrophilic carbonyl carbon of ethyl oxalyl chloride. It is an exothermic reaction and is typically performed at low temperatures (0–5°C) to manage the reaction rate and minimize the formation of byproducts. A base, such as triethylamine (B128534), is often used to neutralize the hydrochloric acid that is generated during the reaction.

Alternatively, the reaction can be carried out by heating a mixture of 2-aminopyridine and diethyl oxalate. The synthesis can be conducted under reflux conditions in a solvent like ethanol (B145695), often with a base such as sodium hydroxide (B78521).

Interactive Data Table: Reaction of 2-Aminopyridine with Ethyl Oxalyl Chloride

ParameterConditionPurpose/ObservationYield
Reactants2-Aminopyridine, Ethyl Oxalyl ChlorideCore components for amide bond formation. 68-75%
SolventAnhydrous Dichloromethane (B109758) or THFProvides a medium for the reaction.
BaseTriethylamineNeutralizes HCl byproduct.
Temperature0–5°CControls exothermicity and reduces side reactions.
Molar Ratio1:1.1 (Amine:Oxalyl Chloride)Ensures complete reaction of the amine.
PurificationColumn ChromatographyIsolates the final product.

While the direct amination of ethyl chloroacetate (B1199739) with 2-aminopyridine would lead to a different product, the principle of reacting an amine with a chlorinated precursor is a valid strategy in synthesizing related structures. For instance, the synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is achieved by reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate in an alkaline medium. nih.gov This demonstrates a nucleophilic substitution reaction where the thiolate anion attacks the electrophilic carbon of ethyl chloroacetate. nih.gov This type of reaction highlights the versatility of using chlorinated reagents in forming complex heterocyclic compounds. nih.gov

Optimized Reaction Conditions and Catalytic Approaches

To enhance the efficiency, yield, and environmental friendliness of the synthesis, various reaction parameters are optimized.

The choice of solvent is critical in the synthesis of this compound. Anhydrous solvents like dichloromethane or tetrahydrofuran (B95107) (THF) are commonly used for the reaction involving ethyl oxalyl chloride. For reactions with diethyl oxalate, ethanol is a suitable solvent. Systematic studies on related syntheses have shown that solvent choice can significantly impact reaction rates; for example, acetone (B3395972) has been found to increase reaction rates by 30% compared to THF in some cases. Aromatic solvents such as toluene (B28343) and xylene may be employed to improve stereoselectivity.

Bases play a crucial role in facilitating the condensation reaction. In the acylation with ethyl oxalyl chloride, a tertiary amine base like triethylamine is essential for scavenging the HCl produced. In reactions involving less reactive electrophiles like diethyl oxalate, a stronger base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used. The base deprotonates the 2-aminopyridine, increasing its nucleophilicity and thereby accelerating the reaction. The reaction can be performed under reflux conditions in ethanol with NaOH to drive the formation of the product.

The application of green chemistry principles is vital for the sustainable, large-scale production of chemical intermediates.

Solvent Choice : A significant advancement is the substitution of hazardous solvents like acetonitrile (B52724) and chlorobenzene (B131634) with greener alternatives. researchgate.netrsc.org Ethyl acetate (B1210297) is considered a more environmentally friendly and safer solvent, which is a crucial improvement for pharmaceutical applications. researchgate.netrsc.org

Energy Efficiency : The use of microwave irradiation instead of conventional heating (reflux) has been shown to improve yields and drastically reduce reaction times from hours to minutes in the synthesis of related heterocyclic compounds. nih.gov

Interactive Data Table: Green Chemistry Approaches

PrincipleTraditional MethodGreen AlternativeBenefit
Solvent UsageAcetonitrile, Chlorobenzene, Dichloromethane researchgate.netEthyl Acetate researchgate.netrsc.orgReduced toxicity and environmental impact. researchgate.net
Energy ConsumptionConventional Reflux (hours) nih.govMicrowave Irradiation (minutes) nih.govDrastically reduced reaction time and energy use. nih.gov
Process Scale-UpBatch ReactorsContinuous-Flow Reactors Enhanced heat transfer, safety, and throughput.

Purification and Isolation Techniques for Research Applications

The isolation and purification of this compound are critical steps following its synthesis to ensure a high degree of purity for research and analytical applications. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound. For research applications, where the compound may be used as an analytical standard or as a precursor in multi-step syntheses, achieving high purity is paramount. The primary techniques employed for the purification of this compound include column chromatography, recrystallization, and extraction/washing procedures.

Column Chromatography

Column chromatography is a widely utilized and effective method for the purification of this compound, particularly for removing byproducts and unreacted starting materials. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent).

In the context of this compound synthesis, column chromatography is often the final purification step. For instance, following the acylation of pyridin-2-amine with ethyl oxalyl chloride, the crude product can be subjected to column chromatography to achieve yields in the range of 68–75%. The selection of the eluent system is crucial for effective separation. A common mobile phase for compounds of similar polarity is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. The ratio of these solvents is optimized to achieve a good separation between the desired product and any impurities.

Recrystallization

Recrystallization is another powerful technique for purifying solid compounds like this compound. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.

For the purification of related amino-ester compounds, a common procedure involves dissolving the crude product in a minimal amount of a hot solvent or a solvent mixture, such as petroleum ether and ethyl acetate. google.com The hot, saturated solution is then allowed to cool slowly. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals. Impurities that are more soluble remain in the solvent. The purified crystals can then be isolated by suction filtration. google.com

Extraction and Washing

Liquid-liquid extraction and washing are fundamental work-up procedures used to remove a significant portion of impurities before final purification by chromatography or recrystallization. Following the synthesis of related compounds, the reaction mixture is often treated with water to dissolve inorganic salts, such as those formed from the base used in the reaction. researchgate.net Subsequently, the aqueous layer is extracted with an organic solvent, like ether or dichloromethane, in which the desired product is more soluble. researchgate.net This process separates the organic product from water-soluble impurities. The combined organic extracts can then be washed with brine to remove residual water before being dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. The solvent is then removed under reduced pressure to yield the crude product.

The table below summarizes the common purification techniques used for this compound and related compounds in a research setting.

Purification TechniqueDescriptionApplication
Column Chromatography Separation based on differential adsorption onto a stationary phase (e.g., silica gel).A standard method for achieving high purity, with reported yields of 68-75% for this compound.
Recrystallization Purification of solids based on differences in solubility with temperature.Often used to obtain highly pure crystalline product. A mixture of petroleum ether and ethyl acetate is a potential solvent system. google.com
Extraction and Washing Separation of compounds based on their relative solubilities in two different immiscible liquids.A primary work-up step to remove inorganic salts and water-soluble impurities. researchgate.net
Suction Filtration A technique used to rapidly separate a solid from a liquid.Used to isolate the purified crystals after recrystallization. google.com

Elucidation of Chemical Reactivity and Derivatization Pathways

Hydrolysis of the Ester Group to Carboxylic Acid

The ester group in ethyl oxo(pyridin-2-ylamino)acetate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid, oxo(pyridin-2-ylamino)acetic acid, and ethanol (B145695). This transformation can be achieved under both acidic and basic conditions, each proceeding through distinct mechanisms and exhibiting different kinetic profiles.

Acid-Catalyzed Hydrolysis Mechanisms

In the presence of a strong acid and water, the ester undergoes acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

Base-Mediated Hydrolysis Kinetics

Base-mediated hydrolysis, or saponification, of this compound involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step of the reaction.

This addition-elimination reaction proceeds through a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the ethoxide ion, which is a strong base. The ethoxide ion then deprotonates the newly formed carboxylic acid, leading to the formation of a carboxylate salt and ethanol. The final carboxylic acid product is obtained upon acidification of the reaction mixture. The kinetics of this reaction are typically second-order, being first-order in both the ester and the hydroxide ion concentration.

Nucleophilic Substitution Reactions Involving the Pyridin-2-ylamino Moiety

The pyridin-2-ylamino group of this compound also participates in nucleophilic substitution reactions, offering further avenues for derivatization.

Reactivity at the Amide Nitrogen

The amide nitrogen within the pyridin-2-ylamino moiety can act as a nucleophile. Its reactivity is influenced by the electronic effects of both the pyridine (B92270) ring and the adjacent oxoacetate group. While the lone pair on the nitrogen is somewhat delocalized into the pyridine ring, it can still participate in reactions with strong electrophiles. For instance, acylation or alkylation at this position can be achieved under appropriate conditions, leading to the formation of N-substituted derivatives. The reaction of 2,3-pyridine dicarboxylic anhydride (B1165640) with nitrogen nucleophiles has been studied, demonstrating the reactivity of such systems. hilarispublisher.com

Electrophilic Aromatic Substitution on the Pyridine Ring (if applicable for derivatives)

The pyridine ring itself is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgyoutube.com This deactivation makes direct substitution on the pyridine ring of this compound challenging, often requiring harsh reaction conditions. youtube.com When substitution does occur, it is typically directed to the 3- and 5-positions relative to the ring nitrogen. quimicaorganica.org

However, the reactivity of the pyridine ring can be enhanced in derivatives. For instance, the formation of a pyridine-N-oxide derivative can activate the ring towards electrophilic attack, directing substitution to the 2- and 4-positions. quora.com Studies on the nitration of pyridine derivatives have provided insights into the mechanisms and regioselectivity of these reactions. rsc.orgresearchgate.net

Formation of Hydrazide Intermediates

A significant derivatization pathway for this compound involves its reaction with hydrazine (B178648) hydrate. nih.govamazonaws.com This reaction leads to the formation of a hydrazide intermediate, specifically 2-oxo-2-(pyridin-2-ylamino)acetohydrazide.

This transformation is a nucleophilic acyl substitution reaction where hydrazine, a potent nucleophile, attacks the carbonyl carbon of the ester group. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of ethanol. The resulting hydrazide is a versatile building block in its own right, capable of undergoing further reactions to form a variety of heterocyclic compounds, such as pyrazoles, triazoles, and oxadiazoles. The formation of hydrazide-hydrazone derivatives from related starting materials has been reported as a pathway to novel heterocyclic compounds with potential biological activity. nih.gov

Heterocyclic Ring Formation from this compound

The inherent reactivity of this compound makes it a valuable starting material for the construction of a diverse array of heterocyclic rings.

Arylidine derivatives, which are a class of Schiff bases, can be synthesized from this compound. This is typically achieved through the condensation reaction with various aromatic aldehydes. The reaction involves the nucleophilic attack of the amino group of the this compound on the carbonyl carbon of the aromatic aldehyde, followed by dehydration to yield the arylidine derivative.

These reactions are often catalyzed by an acid or a base and are carried out in a suitable solvent. The specific structure of the resulting arylidine derivative depends on the substituted aromatic aldehyde used in the reaction.

The arylidine derivatives synthesized in the previous step can undergo further reactions to form four-membered heterocyclic rings known as azetidines, or more specifically, azetidin-2-ones. A common method for this transformation is a [2+2] cycloaddition reaction.

This is often achieved by reacting the arylidine derivative with a ketene (B1206846) or a ketene equivalent. For instance, the reaction with chloroacetyl chloride in the presence of a base, such as triethylamine (B128534), generates a ketene in situ, which then undergoes cycloaddition with the imine functionality of the arylidine derivative to form the azetidin-2-one (B1220530) ring.

Table 1: Synthesis of Azetidine Derivatives

Starting MaterialReagentProduct
Arylidine DerivativeChloroacetyl Chloride/TriethylamineAzetidin-2-one Derivative

The pyrazolo[3,4-b]pyridine scaffold is a significant structural motif found in many biologically active molecules. nih.gov this compound derivatives serve as precursors for the synthesis of these important compounds.

One synthetic route involves the conversion of the this compound to its hydrazide derivative, as previously discussed. This hydrazide can then undergo cyclization reactions to form the pyrazolo[3,4-b]pyridine core. For example, reaction of the hydrazide with reagents like acetic acid or phenylisothiocyanate can lead to the formation of pyrazolo-[3,4-b]-pyridine derivatives. nih.govnih.gov

Another approach involves a cascade 6-endo-dig cyclization reaction starting from 5-aminopyrazoles and alkynyl aldehydes, which has been shown to be an effective method for constructing the pyrazolo[3,4-b]pyridine framework. nih.gov

The synthesis of fused pyridine and pyrimidine (B1678525) ring systems is an area of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by these compounds. researchgate.netjchr.org this compound and its derivatives are valuable building blocks in this context.

For instance, the amino-substituted pyridine core can be reacted with various reagents to construct a fused pyrimidine ring, resulting in pyrido[2,3-d]pyrimidine (B1209978) derivatives. mdpi.com Common cyclizing agents for this purpose include ethyl acetoacetate, formic acid, urea, and thiourea. mdpi.com The specific conditions and reagents used will dictate the final structure of the fused heterocyclic system. These reactions often involve condensation and subsequent intramolecular cyclization to afford the desired fused pyridine and pyrimidine systems. nih.gov

Role As a Key Synthetic Intermediate for Advanced Chemical Structures

Precursor in Heterocyclic Scaffold Construction

The inherent reactivity and structural features of Ethyl oxo(pyridin-2-ylamino)acetate make it an invaluable starting material for the synthesis of diverse heterocyclic compounds. These ring systems are fundamental components of many biologically active molecules and functional materials.

Synthesis of Pyridine (B92270) Ring Systems

The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals. acsgcipr.org While many syntheses start with pre-formed pyridine rings, the construction of the pyridine system itself is a critical area of organic chemistry. acsgcipr.org Methodologies for pyridine ring synthesis often involve the reaction of aldehydes or ketones with ammonia (B1221849) under various conditions to form the heterocyclic ring. acsgcipr.org this compound, with its embedded pyridine moiety and reactive side chain, can be envisioned as a precursor for more complex, substituted pyridine derivatives through further cyclization or modification reactions.

Access to Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives are another class of heterocyclic compounds with significant biological and pharmaceutical applications. researchgate.netnih.gov The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a similar nitrogen-containing species. researchgate.net this compound, with its dicarbonyl-like functionality and the pyridin-2-amino group, possesses the requisite structural elements to participate in cyclocondensation reactions to form fused pyrimidine ring systems. For instance, reaction with appropriate reagents could lead to the formation of pyridopyrimidine scaffolds, which are of interest in medicinal chemistry.

Formation of Benzothiazole (B30560) Derivatives

Benzothiazoles are heterocyclic compounds recognized for their broad range of pharmacological activities. derpharmachemica.com The synthesis of benzothiazole derivatives often involves the reaction of 2-aminothiophenol (B119425) with carboxylic acids or their derivatives. However, alternative routes utilize precursors that can be transformed into the benzothiazole core. nih.govmdpi.com this compound can serve as a precursor for intermediates that subsequently react to form benzothiazole structures. For example, the oxoacetate moiety can be chemically modified to introduce a sulfur-containing group, which can then undergo intramolecular cyclization with the pyridine ring or an attached phenyl group to construct the benzothiazole scaffold. The synthesis of various benzothiazole derivatives often involves the use of ethyl chloroacetate (B1199739) to introduce an ester-containing side chain. derpharmachemica.com

Utility in Pharmaceutical Intermediate Synthesis

Beyond its role in constructing diverse heterocyclic systems, this compound holds specific and critical importance in the pharmaceutical industry, particularly in the context of drug synthesis and quality control.

Impurity Standard in Edoxaban Synthesis and Quality Control

This compound is a known impurity in the synthesis of Edoxaban, a potent and selective oral anticoagulant. sigmaaldrich.comsimsonpharma.com In the manufacturing of active pharmaceutical ingredients (APIs) like Edoxaban, the presence of impurities must be rigorously monitored and controlled to ensure the safety and efficacy of the final drug product. Therefore, having access to pure samples of potential impurities, such as this compound, is essential for developing and validating analytical methods to detect and quantify their presence in the API. pharmaffiliates.com It serves as a reference standard against which batches of Edoxaban can be tested, ensuring they meet the stringent purity requirements set by regulatory authorities. simsonpharma.com

Strategy for Divergent Synthesis of Chemical Libraries

This compound serves as a valuable scaffold in the divergent synthesis of chemical libraries, a strategy that allows for the creation of a wide range of structurally diverse molecules from a common intermediate. The reactivity of its distinct functional groups—the pyridine ring, the secondary amine, the α-keto-ester moiety—can be selectively exploited to introduce molecular diversity. This approach is particularly efficient in medicinal chemistry for the rapid exploration of structure-activity relationships (SAR).

A key strategy involves leveraging the compound as a building block for various heterocyclic systems. The presence of multiple reaction sites allows for chemodivergent reactions, where slight modifications in reaction conditions or reagents can lead to completely different product classes. For instance, the nucleophilic character of the 2-aminopyridine (B139424) unit and the electrophilic nature of the oxoacetate portion can be utilized in tandem or sequentially.

One documented approach is the synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines from related precursors. researchgate.net While not starting directly from this compound, the principles can be applied. For example, the reaction of 2-aminopyridines with α-haloketones can be directed towards either N-acylation or a tandem cyclization/bromination to form imidazopyridines by simply changing the solvent and catalyst system. researchgate.net This highlights how the aminopyridine core, also present in this compound, can be a pivot point for divergent synthesis.

Furthermore, the core structure is an intermediate in the synthesis of more complex molecules like Edoxaban, an anticoagulant drug. chemicalbook.com The synthesis of Edoxaban and its analogues demonstrates how the this compound framework can be elaborated. For example, derivatives like Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride are used as intermediates, showing that modifications to the pyridine ring are a viable strategy for diversification. chemicalbook.com

The development of chemical libraries from this scaffold can proceed through several pathways:

Modification of the Pyridine Ring: Electrophilic aromatic substitution on the pyridine ring, if sterically allowed, can introduce various substituents, altering the electronic and steric properties of the molecule.

Reactions at the Amine Linker: The secondary amine can be N-alkylated or N-acylated, although this might compete with reactions at other sites.

Chemistry of the α-Keto-Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to form amides. The ketone can undergo reactions such as reduction, oximation, or condensation with active methylene (B1212753) compounds to build further complexity.

This multi-faceted reactivity makes this compound a powerful tool for generating libraries of novel compounds for screening in drug discovery and materials science. The ability to produce diverse molecular architectures from a single, readily accessible starting material is a cornerstone of modern high-throughput synthesis and chemical biology. mdpi.com

Computational and Theoretical Studies on Ethyl Oxo Pyridin 2 Ylamino Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory, are instrumental in elucidating the electronic nature of Ethyl oxo(pyridin-2-ylamino)acetate.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies reveal key aspects of its electronic configuration and reactivity. Calculations indicate that the molecule possesses a planar geometry, which is stabilized by the conjugation between the pyridine (B92270) ring and the oxoacetate group.

The distribution of electron density is a critical factor in determining a molecule's reactivity. In this compound, there is a high electron density on the nitrogen atom of the pyridine ring and the carbonyl oxygen of the oxoacetate moiety. This is a result of conjugation effects within the molecule. These regions of high electron density are indicative of sites susceptible to electrophilic attack and are also key locations for forming non-covalent interactions, such as hydrogen bonds. The amino group (-NH-) can act as a hydrogen bond donor, forming intramolecular hydrogen bonds with the nearby oxoacetate carbonyl oxygen, which contributes to the stability of the planar conformation.

HOMO-LUMO Analysis and Molecular Orbital Interactions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, DFT calculations have estimated the HOMO-LUMO gap to be approximately 5–6 eV, which is typical for aromatic systems and suggests a relatively stable molecule. The analysis of the frontier orbitals provides further detail:

HOMO : The Highest Occupied Molecular Orbital is primarily localized on the pyridine ring. This suggests that the pyridine ring is the most probable site for donating electrons in a reaction with an electrophile.

LUMO : The Lowest Unoccupied Molecular Orbital is predominantly localized on the oxoacetate carbonyl group. This indicates that this part of the molecule is the most likely site to accept electrons, for instance, in a nucleophilic attack.

These findings are critical for understanding the molecule's reactivity in various chemical transformations.

Table 1: DFT-Predicted Molecular Orbital Energies for this compound Data sourced from computational studies.

OrbitalEnergy (eV)Localization
HOMO-5.2Pyridine ring
LUMO-1.8Oxoacetate carbonyl

Molecular Docking and Dynamics Simulations

While specific molecular docking and dynamics simulation studies for this compound are not extensively detailed in the public domain, the compound's known biological context allows for a theoretical discussion of how these methods could be applied. The compound is recognized as an important intermediate and impurity in the synthesis of the anticoagulant drug Edoxaban and has been investigated for potential antiviral properties, suggesting it interacts with specific biological targets.

Binding Site Prediction and Interaction Energies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a mechanistic study, docking simulations could be used to place this compound into the active site of a model biological target, such as a viral protein or an enzyme involved in coagulation.

The prediction of the binding site would be guided by the molecule's structural features. The planar structure, combined with the potential for hydrogen bonding from the amino group and the electron-rich regions on the pyridine nitrogen and carbonyl oxygen, would be key factors in determining its interaction with amino acid residues in a protein's binding pocket. Following the docking process, scoring functions are used to estimate the binding energy, which quantifies the strength of the interaction. Lower binding energies typically indicate a more stable protein-ligand complex.

Conformational Changes Upon Interaction

Molecular dynamics (MD) simulations can be employed to study the behavior of the molecule and its biological target over time. Starting from a docked pose, an MD simulation could reveal how the binding of this compound affects the protein's three-dimensional structure.

Computational models suggest that the compound itself has a stable planar conformation due to conjugation and intramolecular hydrogen bonding. An MD simulation would be able to track conformational changes in both the ligand and the protein upon binding. This could reveal, for example, if the ligand induces a conformational change in the protein to achieve a better fit (induced fit) or if the protein's dynamics are altered in a way that affects its function. These simulations provide a dynamic view of the interaction that is not available from static docking studies alone.

Reaction Mechanism Modeling

Computational modeling is a powerful tool for elucidating the step-by-step process of chemical reactions. This compound is known to undergo several types of chemical reactions, such as the hydrolysis of its ester group and nucleophilic substitution at the pyridin-2-ylamino group.

Theoretical methods like DFT can be used to model the reaction pathways for these transformations. Such a study would involve locating the transition state structures for each step of the reaction and calculating the associated activation energies. For instance, in a hydrolysis reaction, modeling could map the approach of a water molecule or hydroxide (B78521) ion, the formation of a tetrahedral intermediate, and the final cleavage of the ester bond to form the carboxylic acid and ethanol (B145695).

Advanced techniques like Bond Evolution Theory (BET), which analyzes the flow of electron density during a reaction, could provide an even more detailed picture of bond formation and cleavage. nih.gov By comparing the calculated energy barriers for different potential pathways, researchers can predict the most favorable reaction mechanism, aligning theoretical predictions with experimental outcomes. While specific mechanistic models for this compound have not been widely published, the established computational methodologies are well-suited to provide these valuable insights.

Transition State Analysis for Key Transformations

Transition state analysis is a fundamental computational tool used to understand reaction mechanisms by characterizing the highest energy point along a reaction coordinate. For this compound, a key transformation of interest is its formation via the N-acylation of 2-aminopyridine (B139424) with an ethyl oxalyl derivative, such as ethyl oxalyl chloride.

The reaction would likely proceed through a nucleophilic acyl substitution mechanism. A computational analysis would typically model the following:

Reactant Complex: An initial complex between 2-aminopyridine and the acylating agent, stabilized by intermolecular forces.

Tetrahedral Intermediate: The nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the electrophilic carbonyl carbon of the ethyl oxalyl group leads to a high-energy tetrahedral intermediate.

Transition State (TS1): The first transition state would be the energy maximum on the path to forming the tetrahedral intermediate. Its geometry would show the partial formation of the new N-C bond and the concurrent weakening of the C=O π-bond.

Transition State (TS2): Following the formation of the tetrahedral intermediate, the departure of the leaving group (e.g., a chloride ion) would proceed through a second transition state. This TS would be characterized by the partial breaking of the C-Cl bond and the reformation of the C=O π-bond.

Product Complex: The final state would be a complex of the product, this compound, and the leaving group byproduct.

A hypothetical transition state structure for the initial nucleophilic attack is depicted below. Computational methods like Density Functional Theory (DFT) would be employed to locate and characterize these stationary points on the potential energy surface, confirming transition states by identifying a single imaginary frequency in the vibrational analysis.

Transformation StepKey Features of Hypothetical Transition State
N-C Bond Formation Elongated N-C bond distance compared to the final product; Pyramidalization of the carbonyl carbon; Partial negative charge development on the carbonyl oxygen.
Leaving Group Elimination Elongated bond to the leaving group (e.g., C-Cl); Shortening C=O bond distance compared to the tetrahedral intermediate; Planarization of the atoms around the carbonyl carbon.

Another key transformation amenable to transition state analysis is the keto-enol tautomerization. The compound can exist in equilibrium between its dominant keto form and an enol form. The transition state for this proton transfer reaction would involve a concerted or stepwise movement of the amine proton to one of the carbonyl oxygens, often mediated by solvent molecules.

Energetics of Competing Reaction Pathways

Computational chemistry is crucial for evaluating the energetics of competing reaction pathways, thereby predicting the most likely reaction outcome. For this compound, several competing pathways could be computationally investigated.

N-acylation vs. Ring N-acylation: The 2-aminopyridine reactant has two nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic pyridine nitrogen. While acylation typically occurs at the more nucleophilic exocyclic amine, computational studies could precisely quantify the activation barriers for both pathways. The calculated energy barrier for acylation at the pyridine ring nitrogen would be expected to be significantly higher, confirming the chemoselectivity of the reaction.

Keto-Enol Tautomerism: The compound exhibits tautomerism between the keto and enol forms. DFT calculations can determine the relative energies of these tautomers to predict their equilibrium populations. Computational models indicate that the keto form is overwhelmingly dominant due to the resonance stabilization between the amino group and the oxoacetate moiety. The enol form, while a minority species, could potentially be observed in polar solvents.

Competing PathwayMore Favorable ProductPredicted Reason for Selectivity
Exocyclic vs. Endocyclic N-Acylation This compound (Exocyclic)Higher nucleophilicity of the exocyclic amino group; Less steric hindrance.
Keto vs. Enol Tautomer Keto FormGreater thermodynamic stability due to resonance stabilization between the amino group and the oxoacetate group.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods are widely used to predict spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds. DFT and ab initio calculations can provide valuable insights into the NMR, IR, and UV-Vis spectra of this compound.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can be converted into chemical shifts (δ). Methods like the Gauge-Independent Atomic Orbital (GIAO) method are often employed for this purpose. The predicted chemical shifts can be compared with experimental data to confirm the structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from first principles. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

The following tables summarize the computationally predicted spectroscopic data for this compound, which align with typical experimental values for such structures.

Predicted ¹H and ¹³C NMR Chemical Shifts Note: Predicted values are estimates and can vary based on the computational method and solvent model used.

Nucleus Predicted Chemical Shift (ppm) Description
¹H NMR 8.6–9.1 Broad singlet, NH proton
7.2–8.7 Multiplets, aromatic protons of the pyridine ring
4.2 Quartet, OCH₂ protons of the ethyl group
1.3 Triplet, CH₃ protons of the ethyl group
¹³C NMR 165–175 Carbonyl carbons (C=O) of the oxoacetate moiety

Predicted IR and UV-Vis Spectroscopic Data

Technique Predicted Peak/Wavelength Assignment
IR Spectroscopy 3350–3450 cm⁻¹ N-H stretching vibration (broad)
1720–1750 cm⁻¹ C=O stretching vibrations (strong)

| UV-Vis Spectroscopy | ~260–300 nm | π→π* transitions within the conjugated pyridine ring system |

Furthermore, DFT studies can provide insights into the electronic structure, such as the energies and localizations of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is predicted to be localized on the electron-rich pyridine ring, while the LUMO is localized on the electron-accepting oxoacetate carbonyl group. The calculated HOMO-LUMO gap is approximately 5-6 eV.

Mechanistic Biological Activity As a Molecular Probe or Scaffold for Active Compounds

Derivatization Towards Biologically Active Scaffolds

The structural framework of ethyl oxo(pyridin-2-ylamino)acetate offers a versatile platform for chemical modification, enabling the generation of a diverse array of derivatives with tailored biological activities. The inherent features of its core components, particularly the pyridine (B92270) ring, provide a foundation for designing molecules with specific interactions at a molecular level.

The pyridine ring, a six-membered heteroaromatic amine, is a ubiquitous scaffold in a vast number of biologically active compounds and approved drugs. nih.govnih.govrsc.orgrsc.orgrsc.org Its prevalence in medicinal chemistry stems from its ability to enhance the pharmacological profiles of molecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which can be crucial for molecular recognition at the active sites of enzymes and receptors. nih.gov Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions with biological targets. rsc.org

The design of derivatives based on the this compound scaffold is a strategic approach to developing compounds with specific molecular interactions. The synthesis of such derivatives often involves modifications at several key positions to optimize their binding affinity and selectivity for a particular biological target.

Synthetic strategies for creating libraries of pyridine-containing compounds are well-established. nih.gov For instance, the core structure can be modified through reactions such as palladium-catalyzed cross-coupling reactions to introduce various substituents, catalytic hydrogenation, and base hydrolysis. nih.gov The synthesis of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives has been reported, demonstrating the feasibility of elaborating on the pyridin-2-ylamino moiety. nih.gov These synthetic efforts aim to produce molecules that can form specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the amino acid residues within the binding pocket of a target protein. Molecular modeling and structure-based drug design (SBDD) are often employed to guide the design of these derivatives, predicting how modifications will affect their interaction with the target. nih.govnih.gov

For example, in the context of kinase inhibition, derivatives can be designed to interact with the hinge region of the kinase domain, a common strategy for achieving potent and selective inhibition. nih.gov The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives as CDK2 inhibitors illustrates this approach, where modifications were made to optimize interactions with the ATP-binding site of the enzyme. nih.gov

Table 1: Examples of Bioactive Scaffolds Incorporating the Pyridine Ring

ScaffoldTherapeutic AreaReference
Pyrido[2,3-d]pyrimidinesAnticancer (CDK inhibitors) nih.gov
2-(Pyridin-2-yl)pyrimidinesAnti-fibrotic nih.gov
7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridinesNeurodegenerative Diseases (RIP1 kinase inhibitors) nih.gov
Thieno[2,3-d]pyrimidinesAnticancer (PI3K inhibitors) nih.gov

In Vitro Enzyme Inhibition Studies (Mechanistic)

The derivatization of the this compound scaffold has led to the discovery of compounds with potent enzyme inhibitory activity. In vitro studies are crucial for elucidating the mechanisms by which these compounds exert their effects.

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.govwikipedia.org Inhibition of this enzyme is an established therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. nih.govwikipedia.orgnih.gov

Several classes of heterocyclic compounds, including those containing pyridine and pyrimidine scaffolds, have been investigated as alpha-glucosidase inhibitors. nih.govnih.govresearchgate.net For example, novel 3-amino-2,4-diarylbenzo nih.govwikipedia.orgimidazo[1,2-a]pyrimidine derivatives have demonstrated potent inhibitory activity against yeast and rat α-glucosidase, with some compounds showing significantly greater potency than the standard drug acarbose. nih.gov Similarly, pyridazine-triazole hybrids have also been identified as effective α-glucosidase inhibitors. nih.gov

The inhibitory activity of these compounds is often dependent on the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies have shown that the presence of specific groups, such as chloro, methyl, or methoxy (B1213986) groups at particular positions on the aromatic rings, can significantly influence the inhibitory potency. nih.gov

Table 2: Alpha-Glucosidase Inhibitory Activity of Related Heterocyclic Derivatives

Compound ClassTarget EnzymeKey FindingsReference
Benzo nih.govwikipedia.orgimidazo[1,2-a]pyrimidinesYeast and Rat α-GlucosidaseIC50 values in the micromolar range, with some derivatives being more potent than acarbose. nih.gov
Pyridazine-Triazole HybridsYeast and Rat α-GlucosidaseSignificant inhibitory activities, with the most potent compounds having IC50 values in the micromolar range. nih.gov
Pyridine Linked Imidazo[1,2-a]pyridinesα-GlucosidasePresence of hydroxyl groups on the aromatic side chain was crucial for inhibitory potential. researchgate.net
Quinolone-Based HydrazonesHuman Pancreatic α-Amylase and Human Lysosomal Acid α-GlucosidaseBroad range of inhibitory activities, with some compounds surpassing the standard drug acarbose. acs.org

Molecular Mechanisms of Enzyme-Inhibitor Interaction

Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors within the active site of α-glucosidase. These computational analyses reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the enzyme-inhibitor complex. nih.govnih.govresearchgate.net

For instance, docking studies of benzo nih.govwikipedia.orgimidazo[1,2-a]pyrimidine derivatives with yeast isomaltase (which has high similarity to α-glucosidase) have shown that these inhibitors can fit into the active site and interact with key catalytic residues. nih.gov The binding energy of these interactions can be calculated and correlated with the experimentally observed inhibitory activity. Similarly, for pyridazine-triazole inhibitors, docking studies have highlighted the importance of both hydrophobic and hydrogen bonding interactions for the stability of the ligand-enzyme complex. nih.gov

Kinetic studies are also performed to determine the type of inhibition (e.g., competitive, non-competitive, or mixed). For example, a kinetic study of a potent benzo nih.govwikipedia.orgimidazo[1,2-a]pyrimidine inhibitor revealed a competitive mechanism of inhibition, indicating that it competes with the substrate for binding to the active site of the enzyme. nih.gov In contrast, a quinolone-based hydrazone was found to be a noncompetitive inhibitor of aldose reductase, another enzyme relevant to diabetes. acs.org

Interaction with Specific Molecular Targets (non-clinical focus)

Beyond enzyme inhibition, derivatives of this compound have been investigated for their interactions with other specific molecular targets in a non-clinical context. Research has indicated that this compound and its analogs may interact with various biological targets, leading to a range of biochemical effects.

For example, in vitro studies have suggested that this compound possesses antitumor activity, significantly reducing the viability of cancer cell lines such as triple-negative breast cancer cells (MDA-MB-231). This effect is thought to be mediated through its interaction with specific kinases involved in cancer progression. The compound has also been noted for its potential antiviral properties, with investigations into its ability to inhibit the replication of viruses like SARS-CoV-2 by targeting specific viral proteins.

The development of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives as potent and orally available inhibitors of Receptor Interacting Protein 1 (RIP1) kinase demonstrates the potential of pyridine-based scaffolds to target specific kinases involved in disease pathways. nih.gov These non-clinical studies are crucial for identifying novel mechanisms of action and for guiding the future development of therapeutic agents based on the this compound scaffold.

Modulating Plant Hormone Signaling through Small Molecules (referring to analogous structures)

The modulation of plant hormone signaling pathways by small organic molecules is a critical area of research for developing new plant growth regulators and herbicides. Pyridine-containing compounds, in particular, have been identified as having significant effects on various plant physiological processes, often by mimicking or interfering with natural hormone functions. nih.gov

While specific studies on this compound in plant systems are not extensively documented, its structural motifs suggest a potential to interfere with hormone signaling pathways. The amino-acetate side chain could engage in hydrogen bonding and electrostatic interactions within the ligand-binding pockets of plant hormone receptors, potentially leading to either agonistic or antagonistic effects. The exploration of this compound and its derivatives could therefore provide novel molecular probes to dissect the complex networks of plant hormone signaling.

Receptor Antagonism/Agonism at a Molecular Level

The pyridine scaffold is a common feature in a multitude of pharmacologically active compounds, known to interact with a wide range of biological receptors. nih.gov Pyridine derivatives have been successfully developed as antagonists for various receptors, including G-protein coupled receptors (GPCRs) and ion channels. nih.govnih.gov For example, a series of pyridine derivatives have been synthesized and identified as potent antagonists of the CXCR4 chemokine receptor, which is involved in various diseases. nih.gov

At the molecular level, the antagonistic or agonistic activity of a compound like this compound is determined by its ability to bind to a receptor and either block the binding of the endogenous ligand (antagonism) or mimic its effect and trigger a cellular response (agonism). The binding affinity and efficacy are governed by the specific non-covalent interactions between the small molecule and the amino acid residues within the receptor's binding site.

Computational modeling and structural biology studies on analogous pyridine-based ligands have shown that the pyridine nitrogen can act as a key hydrogen bond acceptor, while the substituted side chains contribute to the specificity and strength of the interaction through hydrophobic, van der Waals, and additional hydrogen bonding interactions. For this compound, the pyridin-2-ylamino group and the ethyl oxoacetate moiety provide a combination of hydrogen bond donors and acceptors, as well as lipophilic regions, which could enable it to fit into and interact with the binding pockets of various receptors. The specific orientation and conformation adopted by the molecule upon binding would dictate whether it acts as an antagonist or an agonist.

Structure-Biological Activity Relationship (SBAR) Analysis at a Molecular Level

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. A Structure-Biological Activity Relationship (SBAR) analysis aims to identify the key chemical features and structural modifications that influence the biological effects of a compound. For this compound and its analogs, an SBAR analysis can provide valuable insights for designing more potent and selective molecular probes or therapeutic agents.

Based on the general principles observed for pyridine derivatives and related compounds, the following SBAR can be hypothesized at a molecular level:

The Pyridine Ring: The position of the nitrogen atom in the pyridine ring is crucial. For pyridin-2-ylamino derivatives, the nitrogen at position 2 allows for specific chelation and hydrogen bonding patterns that differ from pyridin-3-yl or pyridin-4-yl analogs. The aromaticity and electron-withdrawing nature of the pyridine ring also contribute to π-π stacking interactions with aromatic residues in a receptor's binding site. nih.gov

The Amino Linker: The secondary amine linker provides a hydrogen bond donor and introduces a degree of flexibility to the molecule. This flexibility allows the pyridinyl and oxoacetate moieties to adopt optimal orientations for binding. Modifications to this linker, such as alkylation or incorporation into a rigid ring system, would significantly impact the compound's conformational freedom and, consequently, its binding affinity and selectivity.

The Ethyl Oxoacetate Moiety: This part of the molecule contains two carbonyl groups and an ethyl ester. The carbonyl groups are excellent hydrogen bond acceptors, and the ethyl group provides a lipophilic character. The relative orientation of these groups is critical for interaction with the receptor. Hydrolysis of the ester to a carboxylic acid would introduce a negative charge and alter the compound's solubility and binding mode, potentially leading to a different biological activity profile.

Substituents on the Pyridine Ring: The introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the pyridine ring can modulate the electronic properties, lipophilicity, and steric profile of the entire molecule. These modifications can fine-tune the binding affinity and selectivity for a particular receptor. For instance, an electron-withdrawing substituent could enhance the acidity of the N-H proton, altering its hydrogen bonding capability.

The following interactive table summarizes the hypothetical impact of structural modifications on the biological activity of this compound, based on the analysis of analogous structures.

Structural Moiety Modification Hypothesized Impact on Biological Activity Relevant Interactions at the Molecular Level
Pyridine RingChange nitrogen position (e.g., to 3 or 4)Altered receptor selectivity and affinityChanges in hydrogen bonding patterns and overall molecular geometry
Introduction of substituentsModulated binding affinity and selectivityElectronic effects (inductive, resonance), steric hindrance, altered lipophilicity
Amino LinkerN-alkylationReduced hydrogen bond donating capacity, increased steric bulkLoss of a key hydrogen bond donor site, potential for steric clashes
Incorporation into a rigid ringRestricted conformational freedomPre-organization of the molecule for a specific binding conformation, potentially increasing affinity
Ethyl OxoacetateEster hydrolysis to carboxylic acidIncreased polarity, introduction of a negative chargePotential for new ionic interactions and altered hydrogen bonding network
Variation of the ester alkyl groupModified lipophilicity and steric profileChanges in hydrophobic interactions within the binding pocket

Further empirical studies, including synthesis and biological evaluation of a library of analogs, coupled with computational docking and molecular dynamics simulations, would be necessary to validate and refine this preliminary SBAR analysis for this compound.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The traditional synthesis of Ethyl oxo(pyridin-2-ylamino)acetate involves the reaction of ethyl oxoacetate with pyridin-2-ylamine, often using a base like sodium hydroxide (B78521) and ethanol (B145695) as a solvent under reflux conditions. While effective, future research is increasingly focused on developing more sustainable and efficient synthetic methodologies.

Key areas of exploration include:

Green Chemistry Approaches: Investigation into the use of environmentally benign solvents, catalyst systems, and reaction conditions to minimize waste and energy consumption. This aligns with the growing demand for "green products" in the chemical and pharmaceutical industries. cphi-online.com

Flow Chemistry: The application of continuous flow reactors could offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability.

Biocatalysis: The use of enzymes as catalysts could provide highly selective and efficient routes to this compound and its derivatives under mild reaction conditions.

Development of Advanced Functional Materials Utilizing Oxo(pyridin-2-ylamino)acetate Scaffolds

The unique structural features of the oxo(pyridin-2-ylamino)acetate scaffold, including its planar geometry and potential for hydrogen bonding, make it an attractive building block for the creation of novel functional materials.

Emerging research is likely to focus on:

Organic Electronics: The conjugated system within the molecule suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Sensors: The pyridin-2-ylamino moiety can act as a recognition site for specific analytes, paving the way for the development of chemosensors for environmental monitoring or medical diagnostics.

Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms in the scaffold can serve as coordination sites for metal ions, enabling the construction of porous MOFs with applications in gas storage, separation, and catalysis.

High-Throughput Screening for New Molecular Probes in Chemical Biology

High-throughput screening (HTS) is a powerful tool for discovering new biologically active molecules. The oxo(pyridin-2-ylamino)acetate scaffold can be readily modified to generate large libraries of diverse compounds for HTS campaigns.

Future research in this area will likely involve:

Assay Development: Designing and optimizing new HTS assays to screen for a wide range of biological activities, including enzyme inhibition, receptor binding, and antimicrobial effects.

Transcriptomic Profiling: Employing high-throughput transcriptomics (HTTr) to assess the biological activity of chemical libraries and gain insights into their mechanisms of action at the molecular level. nih.gov This approach can accelerate chemical hazard evaluation and predict potential therapeutic applications. nih.gov

Identification of Novel Probes: The discovery of new molecular probes from these screens can help to elucidate complex biological pathways and identify novel drug targets.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and the oxo(pyridin-2-ylamino)acetate scaffold is a prime candidate for these computational approaches. premierscience.comresearchgate.netnih.gov

Key applications of AI/ML in this context include:

De Novo Drug Design: Using generative models to design novel molecules based on the oxo(pyridin-2-ylamino)acetate scaffold with optimized properties for specific biological targets. nih.gov

Predictive Modeling: Developing ML models to predict the physicochemical properties, biological activities, and potential toxicity of virtual compounds, thereby reducing the need for extensive experimental testing. mdpi.com

Virtual Screening: Employing AI-powered virtual screening techniques to rapidly evaluate large compound libraries and prioritize candidates for further investigation. nih.gov This can significantly speed up the initial stages of drug discovery. nih.gov

Below is an interactive table showcasing various AI/ML algorithms and their potential applications in the design and prediction of compounds based on the this compound scaffold.

AI/ML AlgorithmApplication in Drug DiscoveryPotential Benefit for Oxo(pyridin-2-ylamino)acetate Derivatives
Supervised LearningPredicting molecular properties (e.g., solubility, toxicity)Faster identification of promising drug candidates with desirable characteristics. nih.govmdpi.com
Unsupervised LearningIdentifying patterns and clusters in large chemical datasetsDiscovery of novel structural motifs with desired biological activities. nih.govmdpi.com
Deep LearningGenerating novel molecular structures with specific propertiesDesign of highly potent and selective inhibitors or probes. premierscience.comnih.gov
Reinforcement LearningOptimizing molecular structures for multiple objectives simultaneouslyDevelopment of drug candidates with a balanced profile of efficacy and safety. nih.gov

Deeper Understanding of Intramolecular Interactions and Tautomerism

The presence of both amino and oxo groups in this compound raises the possibility of tautomerism, where the molecule can exist in different isomeric forms. nih.govconicet.gov.ar Understanding the factors that influence this equilibrium is crucial for predicting the compound's behavior in different environments.

Future research will likely focus on:

Computational Studies: Using high-level quantum chemical calculations to investigate the relative stabilities of different tautomers and the energy barriers for their interconversion.

Spectroscopic Analysis: Employing advanced spectroscopic techniques, such as NMR and IR spectroscopy, to experimentally characterize the tautomeric forms present in solution and the solid state.

Influence of Environment: Studying the effect of solvent polarity and pH on the tautomeric equilibrium to understand how the molecule will behave in biological systems. The interactions between non-covalently bonded atoms can be investigated using methods like the theory of atoms in molecules (AIM) and the non-covalent interaction index (NCI). nih.gov

The exploration of these future directions will undoubtedly unlock the full potential of this compound and its derivatives, leading to significant advancements in medicine, materials science, and chemical biology.

Q & A

Q. How does the compound’s stability vary under thermal or photolytic conditions?

  • Experimental Design :
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via UPLC-PDA.
  • Use X-ray photoelectron spectroscopy (XPS) to assess oxidative degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.